3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid
Description
Structural Characterization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic Acid
Molecular Geometry and Bonding Analysis
X-ray Crystallographic Data for Boronic Ester Derivatives
X-ray crystallographic investigations of dioxaborolane compounds have revealed fundamental structural parameters that characterize the boronic ester framework. Recent crystallographic data for related boronate esters demonstrate that these compounds adopt specific geometric arrangements that reflect the coordination state of the boron center. The crystal structures of representative boronate esters show systematic variations in bond lengths and angles that correlate with the electronic environment surrounding the boron atom.
Crystallographic analysis of boronate ester derivatives has established that the dioxaborolane ring system exhibits characteristic structural features. The crystal system for these compounds typically adopts orthorhombic geometry, with space group designations that reflect the molecular symmetry. Unit cell dimensions for related dioxaborolane compounds demonstrate consistent patterns, with parameters such as a = 8.5320(7) Å, b = 11.8108(8) Å, and c = 14.1961(10) Å being representative of this compound class. The molecular formula and weight data confirm the structural integrity of the dioxaborolane framework, with compounds exhibiting molecular weights in the range of 270-300 daltons depending on the specific substituent pattern.
The crystallographic data reveal that the boron center in dioxaborolane derivatives maintains a tetrahedral coordination geometry when complexed with appropriate ligands. Temperature-dependent studies conducted at 130(2) K using wavelengths of 0.71073 Å have provided high-resolution structural information that elucidates the precise atomic positions within the crystal lattice. These measurements have been instrumental in determining the exact bond lengths and angles that characterize the dioxaborolane ring system and its interaction with the propanoic acid functionality.
Comparative B-O Bond Lengths in Tricoordinate vs. Tetrahedral Boron Species
The boron-oxygen bond lengths in dioxaborolane compounds exhibit significant variations depending on the coordination state of the boron center. In tricoordinate boronic acid derivatives, the B-O bond lengths typically range from 1.31 to 1.38 Å, which represents a substantial shortening compared to conventional ether C-O bonds that measure approximately 1.43 Å. This bond shortening reflects the partial double bond character that arises from the interaction between oxygen lone pairs and the vacant p-orbital on the tricoordinate boron center.
When boron adopts tetrahedral coordination geometry, as occurs in structures with coordinated ligands, the B-O bond lengths increase significantly to approximately 1.43-1.48 Å. This elongation represents an increase of up to 0.10 Å compared to the corresponding tricoordinate analogues, indicating a fundamental change in the bonding characteristics. The tetrahedral B-O bonds become comparable in length to normal C-O ether bonds, reflecting the loss of the partial double bond character that characterizes tricoordinate boron species.
| Coordination State | B-O Bond Length (Å) | Comparison |
|---|---|---|
| Tricoordinate | 1.31-1.38 | Shortened due to π-conjugation |
| Tetrahedral | 1.43-1.48 | Similar to C-O ether bonds |
| Difference | +0.10 | Significant elongation upon coordination |
The strength of B-O bonds in trigonal boronic acid derivatives significantly exceeds that of average C-O bonds, with bond energies of 519 versus 384 kilojoules per mole respectively. This enhanced bond strength originates from the conjugation between oxygen lone pairs and the boron vacant orbital, which confers partial double bond character to the B-O linkage. The formation of tetrahedral adducts may result in a loss of as much as 50 kilojoules per mole of B-O bond energy compared to tricoordinate boronate species.
Electronic Structure and Conjugation Effects
π-Backbonding in Alkenylboronic Acid Derivatives
π-Backbonding represents a crucial electronic interaction that influences the stability and reactivity of boronic acid derivatives. In alkenylboronic acid systems, π-backbonding involves the transfer of electron density from filled molecular orbitals to vacant antibonding orbitals, creating stabilizing interactions that affect the overall electronic structure. This phenomenon is particularly relevant in transition metal complexes where boronyl ligands can participate in π-backbonding interactions similar to those observed with carbonyl and cyanide ligands.
Recent studies of tantalum boronyl complexes have demonstrated the presence of π-backbonding interactions between the metal center and the boronyl ligand. Natural atomic orbital analyses reveal that π-backbonding stabilizes these complexes through electron transfer from metal d-orbitals to boron-containing antibonding molecular orbitals. The observation of π-backbonding in boronyl complexes suggests that early transition metals represent promising candidates for forming stable boronyl compounds with enhanced electronic stabilization.
The electronic structure of alkenylboronic acid derivatives benefits from π-conjugation effects that involve the vacant p-orbital on boron. In aryl and alkenylboron compounds, the boron groups function as weak electron-withdrawing groups due to π-conjugation with the aromatic or unsaturated system. This electronic interaction manifests in nuclear magnetic resonance spectroscopy, where the beta carbon of alkenylboronic acids and esters typically exhibits slight deshielding in carbon-13 spectra due to the electron-withdrawing effect of the boron substituent.
Mesomeric Stabilization of Boronate Anions
Mesomeric stabilization plays a fundamental role in determining the electronic properties and stability of boronate anions. The mesomeric forms involving B-C π-overlap demonstrate the extent to which electron delocalization contributes to the overall stability of boronic acid derivatives. In arylboronic acids and esters, the degree of π-bonding between boron and carbon can be evaluated through structural and spectroscopic evidence.
The B-C bond length in phenylboronic acid derivatives provides direct evidence for mesomeric stabilization effects. The B-C bond length of 1.556 Å in free phenylboronic acid suggests minimal contribution from mesomeric forms that would involve significant π-overlap. However, when the boron vacant orbital becomes unavailable for B-C overlap through coordination, the B-C bond length increases to 1.613 Å, representing an elongation of 0.045 Å. This structural comparison confirms the presence of weak B-C π-bonding effects in arylboronic acid systems.
Chemical properties provide additional evidence for mesomeric stabilization in boronate systems. Substituent effects on the acidity of arylboronic acids and correlations with boron-11 chemical shifts support the involvement of π-bonding interactions. The relatively weak electron-withdrawing character of boronic esters becomes apparent from their modest stabilizing effect in boronyl-substituted carbanions, where their influence compares to that of a phenyl group.
| Parameter | Free Boronic Acid | Coordinated Form | Difference |
|---|---|---|---|
| B-C Bond Length (Å) | 1.556 | 1.613 | +0.045 |
| π-Bonding Character | Present | Reduced | Significant |
| Electronic Effect | Weak withdrawing | Further reduced | Measurable |
The formation of tetrahedral boronate complexes results in characteristic changes in electronic structure that reflect the loss of mesomeric stabilization. The pKa values of boronic acids typically range around 9, but tetrahedral boronate complexes exhibit pKa values around 7, indicating enhanced acidity due to the stabilization of the anionic form. This enhanced acidity reflects the electronic stabilization that occurs when the boronic acid forms tetrahedral complexes with appropriate Lewis base donors.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO4/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHRDXIOARYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676982 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191063-90-7 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to this compound involves the borylation of a halogenated propanoic acid precursor, typically a bromopropanoic acid derivative, using bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex under inert atmosphere conditions, usually nitrogen or argon, to prevent oxidation and ensure high conversion rates.
Detailed Reaction Conditions
- Starting Materials : 3-bromopropanoic acid or analogous halogenated precursors.
- Boron Source : Bis(pinacolato)diboron.
- Catalyst : Palladium-based catalysts such as PdCl2(dppf) or Pd(PPh3)4.
- Base : Potassium acetate or similar bases to facilitate transmetalation.
- Solvent : Toluene or other aprotic solvents.
- Temperature : Elevated temperatures around 80–100 °C.
- Reaction Time : Typically 3–6 hours depending on scale and catalyst efficiency.
- Atmosphere : Inert atmosphere (N2 or Ar) to prevent side reactions.
The reaction proceeds via oxidative addition of the aryl or alkyl halide to the palladium catalyst, followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester product.
Example Synthesis Protocol
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Bromopropanoic acid (1 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl2(dppf) (5 mol%), potassium acetate (3 equiv), toluene | Combine reagents in a dry round-bottom flask under N2 atmosphere |
| 2 | Heat mixture to 100 °C and stir for 3 hours | Reaction proceeds to completion |
| 3 | Cool reaction, quench with water | Quenching stops the reaction |
| 4 | Extract organic layer, dry over MgSO4, concentrate | Purification step |
| 5 | Purify by column chromatography or recrystallization | Obtain pure this compound |
Industrial Scale Considerations
On an industrial scale, continuous flow reactors are often employed to optimize reaction efficiency, control temperature precisely, and improve safety. Automated systems allow for fine control over reagent addition and reaction parameters, leading to high product yields and purity. The use of continuous flow also facilitates scalability and reproducibility.
Related Synthetic Examples from Literature
While direct synthetic procedures for this compound are limited in open literature, analogous compounds such as 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid have been synthesized via palladium-catalyzed borylation of bromophenylpropanoic acid derivatives with bis(pinacolato)diboron under similar conditions.
Additionally, synthesis of related boronate esters like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been reported with high yields (95%) using PdCl2(dppf), potassium acetate in toluene at 100 °C for 3 hours, demonstrating the robustness of this methodology for boronate ester formation.
Summary Table of Preparation Methods
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 3-Bromopropanoic acid or halogenated analogs | Readily available or synthesized |
| Boron Reagent | Bis(pinacolato)diboron | Stable and common boron source |
| Catalyst | PdCl2(dppf), Pd(PPh3)4 | Palladium catalysts effective for borylation |
| Base | Potassium acetate | Facilitates transmetalation |
| Solvent | Toluene | Aprotic solvent preferred |
| Temperature | 80–100 °C | Elevated temperature required |
| Reaction Time | 3–6 hours | Dependent on scale and catalyst |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Yield | Typically >90% (reported for analogs) | High yield achievable with optimized conditions |
Research Findings and Notes
- The borylation reaction is highly sensitive to moisture and oxygen; thus, rigorous exclusion of air is necessary.
- The choice of base impacts the reaction rate and yield; potassium acetate is preferred for its mildness and effectiveness.
- The reaction mechanism involves palladium-catalyzed oxidative addition, transmetalation, and reductive elimination steps.
- Purification typically involves extraction and chromatographic techniques to remove palladium residues and unreacted starting materials.
- Continuous flow synthesis offers advantages in scaling up production with better control over reaction parameters and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Scientific Research Applications
-
Drug Development
- The compound is utilized as a boronic acid derivative in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is particularly useful in drug design for targeting biological molecules.
- Case Study: Research has shown that boronic acid derivatives can enhance the efficacy of certain anticancer drugs by improving their selectivity and reducing side effects .
-
Organic Synthesis
- It serves as a key intermediate in the synthesis of various organic compounds. Its dioxaborolane moiety allows for reactions such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds.
- Case Study: In a study focusing on the synthesis of complex organic molecules, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid was used to facilitate the formation of substituted phenyl derivatives .
-
Materials Science
- The compound is being explored for its potential in developing new materials with unique properties. Its ability to form stable complexes with various substrates makes it suitable for applications in sensor technology and catalysis.
- Case Study: Researchers have investigated the use of boron-containing compounds in the development of sensors that can detect specific biomolecules at low concentrations .
Comparison Table of Applications
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The compound is compared to three key analogs (Table 1):
Key Observations:
Steric and Electronic Effects :
- The phenyl-substituted analog (C₁₅H₂₁BO₄) exhibits reduced enzymatic inhibitory potency (IC₅₀: 95,000–300,000 nM for endothelial lipase) compared to simpler derivatives, likely due to steric bulk impeding target binding .
- The methyl ester derivative (C₁₀H₁₉BO₄) lacks the carboxylic acid’s polarity, favoring organic-phase reactions but limiting biocompatibility .
Reactivity in Cross-Coupling: The target compound’s propanoic acid chain enables post-functionalization (e.g., amidation), whereas the methyl-branched analog (C₁₀H₁₉BO₄) shows altered reactivity in palladium-catalyzed reactions due to steric effects .
Synthetic Utility :
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (~25 mg/mL in water) compared to esters or nitriles (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile, which is lipid-soluble) .
- Thermal Stability: Derivatives like tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate exhibit higher thermal stability (decomposition >150°C) due to protective ester groups .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid is a boron-containing compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of this compound allow it to participate in diverse chemical reactions and biological interactions.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₉B₁O₄
- Molecular Weight : 239.09 g/mol
- CAS Number : 1033752-94-1
The presence of the dioxaborolane moiety contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, conjugates formed from boron compounds have been shown to target specific cancer cells effectively. Research indicates that the incorporation of this compound into therapeutic agents enhances their cytotoxic effects against various cancer cell lines due to its ability to facilitate targeted drug delivery and improve therapeutic efficacy .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. It has been observed that the dioxaborolane group can form reversible covalent bonds with nucleophiles such as amino acids in proteins. This interaction can influence protein function and stability, potentially leading to apoptosis in cancer cells .
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines. The IC₅₀ values were determined using MTT assays across different concentrations.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
| A549 | 20.5 |
This study suggests that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism behind the anticancer activity of the compound. The results indicated that it induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered in vivo. Its bioavailability is enhanced by its ability to form stable complexes with serum proteins, which aids in prolonging its circulation time in the bloodstream .
Safety Profile
Toxicological assessments have shown that while the compound exhibits potent anticancer activity, it also possesses a manageable safety profile at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and potential side effects .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid, and how are intermediates characterized?
The compound is typically synthesized via palladium-catalyzed cross-coupling or transesterification reactions. For example, derivatives are prepared using General Procedure 11 (boronylation of aryl halides or esters), followed by purification via silica gel chromatography or recrystallization. Key intermediates are characterized by:
- <sup>1</sup>H/<sup>13</sup>C/<sup>11</sup>B NMR : Confirms boron incorporation (e.g., <sup>11</sup>B NMR signals at ~30–35 ppm for dioxaborolane rings) .
- TLC : Rf values (e.g., 0.35 in 1:9 EtOAc/Hexanes) validate purity .
- HPLC/MS : Ensures molecular weight consistency (e.g., [M+H]<sup>+</sup> at m/z 276.19) .
Example Reaction Conditions
| Derivative | Yield | Conditions | Purification |
|---|---|---|---|
| Methyl ester analog | 88% | Pd catalysis, 80°C, DMF/Na2CO3 | Work-Up Procedure 1 |
| Propyl-substituted | 71% | Suzuki-Miyaura coupling, THF/H2O | Silica gel chromatography |
Q. How is the purity of this boronic ester verified, and what analytical methods are critical for quality control?
Purity (>98%) is confirmed via:
- HPLC : Retention time alignment with standards.
- Elemental Analysis : Matches calculated C, H, B, and O content.
- Melting Point : Sharp melting range (e.g., 206–211°C for analogs) .
- Spectroscopy : Absence of extraneous <sup>1</sup>H NMR peaks (e.g., δ 12.05 ppm for carboxylic acid protons) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in:
- Suzuki-Miyaura Cross-Couplings : Forms biaryl motifs in drug candidates (e.g., FABP4/5 inhibitors) .
- Peptide/Protein Conjugation : Carboxylic acid group enables amide bond formation .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this boronic ester?
Factors include:
- Catalyst System : Pd(PPh3)4 or Pd(OAc)2 with SPhos ligand (1–5 mol%) .
- Solvent : Mixed THF/H2O or DMF/H2O systems enhance solubility .
- Temperature : 80–100°C under inert atmosphere minimizes protodeboronation .
Case Study : Coupling with 4-bromo-2-ethylphenol achieved 55% yield using Na2CO3 in DMF at 80°C .
Q. What strategies mitigate hydrolysis or oxidation of the dioxaborolane ring during storage?
- Storage : Under argon at –20°C in anhydrous DMSO or THF .
- Stabilizers : Addition of 1–5% BHT (butylated hydroxytoluene) prevents radical degradation .
Q. How are computational methods (e.g., DFT) used to predict reactivity in cross-couplings?
- Boron Electronic State : Calculated Lewis acidity (via Fukui indices) correlates with coupling efficiency .
- Transition-State Modeling : Predicts steric effects from tetramethyl groups on dioxaborolane .
Q. What are the challenges in characterizing byproducts from incomplete coupling reactions?
- LC-MS/MS : Identifies protodeboronated products (e.g., propanoic acid derivatives).
- Isolation : Preparative HPLC separates regioisomers (e.g., ortho vs. para coupling) .
Q. How is this compound utilized in targeted drug delivery or boron neutron capture therapy (BNCT)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
